molecular formula C10H10N2O5 B14685535 (4-Nitrobenzamido)methyl acetate CAS No. 25642-84-6

(4-Nitrobenzamido)methyl acetate

Cat. No.: B14685535
CAS No.: 25642-84-6
M. Wt: 238.20 g/mol
InChI Key: ZKKSVUDIXPAWFH-UHFFFAOYSA-N
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Description

(4-Nitrobenzamido)methyl acetate is an organic compound with the molecular formula C10H10N2O5 It consists of a benzamide group substituted with a nitro group at the para position and an acetyloxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Nitrobenzamido)methyl acetate can be achieved through several methods. One common approach involves the nitration of methyl benzoate followed by hydrolysis and subsequent acetylation. The nitration of methyl benzoate is typically carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to yield methyl 4-nitrobenzoate . This intermediate is then hydrolyzed to produce 4-nitrobenzoic acid, which is subsequently converted to this compound through acetylation with acetic anhydride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Nitrobenzamido)methyl acetate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-Nitrobenzoic acid derivatives.

    Reduction: 4-Aminobenzamido derivatives.

    Substitution: Various substituted benzamido derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Nitrobenzamido)methyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Nitrobenzamido)methyl acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The acetyloxy group can be hydrolyzed to release acetic acid, which may further influence the compound’s activity. The exact pathways and molecular targets depend on the specific application and conditions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-nitrobenzoate: A precursor in the synthesis of (4-Nitrobenzamido)methyl acetate.

    4-Nitrobenzoic acid: Another intermediate in the synthesis process.

    4-Aminobenzamide: A reduced form of the compound with different chemical properties.

Uniqueness

This compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its nitro and acetyloxy groups provide distinct reactivity patterns compared to similar compounds, making it valuable in various research and industrial applications.

Properties

CAS No.

25642-84-6

Molecular Formula

C10H10N2O5

Molecular Weight

238.20 g/mol

IUPAC Name

[(4-nitrobenzoyl)amino]methyl acetate

InChI

InChI=1S/C10H10N2O5/c1-7(13)17-6-11-10(14)8-2-4-9(5-3-8)12(15)16/h2-5H,6H2,1H3,(H,11,14)

InChI Key

ZKKSVUDIXPAWFH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCNC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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